Glymidine Sodium

Description

See also: Glymidine (has active moiety).

Structure

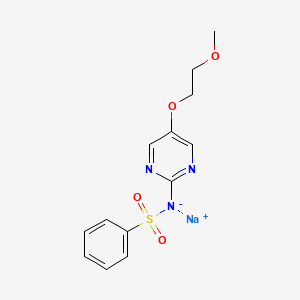

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N3O4S.Na/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQDEHHKOXSIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-20-9 | |

| Record name | Glymidine sodium [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glymidine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYMIDINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPY3C057X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glymidine Sodium: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glymidine Sodium, a second-generation sulfonylurea, has historically been used in the management of non-insulin-dependent diabetes mellitus. Its mechanism of action involves the stimulation of insulin release from pancreatic β-cells. This technical guide provides an in-depth overview of the synthesis of this compound and a comprehensive summary of its chemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside visual representations of its synthesis pathway and mechanism of action to facilitate a deeper understanding for research and development purposes.

Chemical Properties of this compound

This compound is the sodium salt of N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide.[1] Its chemical and physical properties are summarized in the table below, providing essential data for researchers and drug development professionals.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide | [2] |

| Synonyms | Glycodiazine, Gondafon | [1] |

| CAS Number | 3459-20-9 | [2][3] |

| Chemical Formula | C₁₃H₁₄N₃NaO₄S | |

| Molecular Weight | 331.32 g/mol | |

| Appearance | White to off-white solid powder | |

| Melting Point | 221-226 °C | |

| Solubility | Soluble in DMSO (125 mg/mL) | |

| Storage | Store at 4°C, protected from moisture. |

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the preparation of a key pyrimidine intermediate followed by its reaction with benzenesulfonyl chloride and subsequent salt formation.

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocols

This protocol describes a plausible method for the synthesis of the key intermediate, 2-amino-5-(2-methoxyethoxy)pyrimidine, based on established pyrimidine synthesis methodologies.

Materials:

-

Guanidine hydrochloride

-

Sodium methoxide

-

Malonaldehyde bis(dimethyl acetal)

-

2-methoxyethanol

-

Anhydrous ethanol

-

Diethyl ether

Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium methoxide solution and stirred to form free guanidine.

-

Malonaldehyde bis(dimethyl acetal) and 2-methoxyethanol are added to the reaction mixture.

-

The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-(2-methoxyethoxy)pyrimidine.

This protocol outlines the condensation of the pyrimidine intermediate with benzenesulfonyl chloride and subsequent salt formation to yield this compound. This procedure is based on the general synthesis of sulfonamides.

Materials:

-

2-amino-5-(2-methoxyethoxy)pyrimidine

-

Benzenesulfonyl chloride

-

Anhydrous pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

2-amino-5-(2-methoxyethoxy)pyrimidine is dissolved in anhydrous pyridine or a mixture of an aprotic solvent like DCM and a base such as triethylamine, under an inert atmosphere.

-

The solution is cooled in an ice bath, and benzenesulfonyl chloride is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude Glymidine (free acid).

-

The crude Glymidine is dissolved in ethanol, and a stoichiometric amount of aqueous sodium hydroxide solution is added.

-

The mixture is stirred until a clear solution is obtained.

-

The solution is then concentrated under reduced pressure, and diethyl ether is added to precipitate this compound.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield pure this compound.

Mechanism of Action: Insulin Secretion Pathway

This compound exerts its hypoglycemic effect by stimulating insulin release from the pancreatic β-cells. This is achieved through the blockade of ATP-sensitive potassium (K-ATP) channels.

Caption: Mechanism of this compound-induced insulin secretion.

Experimental Protocols for Chemical Characterization

The following are generalized protocols for the characterization of key chemical properties of this compound.

Determination of Solubility

This protocol describes a general method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a vial.

-

The vial is tightly sealed and placed in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

The suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard calibration curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

Forced Degradation Study (Stability Indicating Method)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a suitable column and detector

Procedure:

-

Acid Hydrolysis: A solution of this compound in a suitable solvent is treated with 0.1 M HCl and heated (e.g., at 60 °C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed by HPLC.

-

Base Hydrolysis: A solution of this compound is treated with 0.1 M NaOH and heated (e.g., at 60 °C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed by HPLC.

-

Oxidative Degradation: A solution of this compound is treated with 3% H₂O₂ at room temperature for a specified period. Samples are withdrawn at different time points and analyzed by HPLC.

-

Thermal Degradation: Solid this compound is placed in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period. The sample is then dissolved in a suitable solvent and analyzed by HPLC.

-

Photolytic Degradation: Solid this compound is exposed to UV and visible light in a photostability chamber for a specified duration. The sample is then dissolved and analyzed by HPLC.

-

Analysis: The HPLC chromatograms of the stressed samples are compared to that of an unstressed control sample. The appearance of new peaks indicates degradation products. The percentage degradation is calculated by comparing the peak area of the parent drug in the stressed and unstressed samples. The mass balance should also be calculated to account for all the components.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, tailored for a scientific audience. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers and professionals involved in the study and development of sulfonylurea-based therapeutics. While a plausible synthesis protocol has been provided based on available literature, further optimization and validation would be necessary for practical application. The characterization protocols offer a framework for assessing the quality and stability of this compound, which are critical aspects of drug development.

References

Glymidine Sodium: An In-depth Technical Guide to Stability Under Experimental Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine sodium, an oral hypoglycemic agent of the sulfonylurea class, has been utilized in the management of type 2 diabetes mellitus. While newer agents have largely superseded it in clinical practice, its well-defined mechanism of action and established chemical structure make it a valuable tool for research in diabetology and related metabolic disorders. Understanding the stability of this compound under various experimental conditions is paramount for ensuring the integrity of research data, developing stable formulations for preclinical and clinical studies, and identifying potential degradation products that may have pharmacological or toxicological implications.

This technical guide provides a comprehensive overview of the stability of this compound under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Due to the limited availability of specific stability data for this compound, this guide leverages data from structurally similar second-generation sulfonylureas, such as gliclazide and glipizide, to provide a representative stability profile. The methodologies and potential degradation pathways discussed herein are based on established analytical techniques and known chemical properties of the sulfonylurea class of compounds.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Sodium N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide |

| Molecular Formula | C₁₃H₁₄N₃NaO₄S |

| Molecular Weight | 331.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C.[1] |

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[2][3][4] The following sections detail the expected stability of this compound under various stress conditions, based on data from analogous second-generation sulfonylureas.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many pharmaceuticals. The stability of this compound is expected to be significantly influenced by pH.

Experimental Protocol (General):

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) media.

-

Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a defined period (e.g., 24-72 hours).

-

Withdraw samples at appropriate time intervals.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Expected Results:

Based on studies of gliclazide and glipizide, this compound is expected to show significant degradation under both acidic and basic conditions, with greater stability in neutral to slightly alkaline pH.[5] The primary site of hydrolytic cleavage is the sulfonylurea bridge.

| Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |

| 0.1 N HCl | 80°C | 60 min | Significant | Benzenesulfonamide, 2-amino-5-(2-methoxyethoxy)pyrimidine |

| Purified Water | 80°C | 72 hrs | Moderate | Benzenesulfonamide, 2-amino-5-(2-methoxyethoxy)pyrimidine |

| 0.1 N NaOH | 80°C | 60 min | Significant | Benzenesulfonamide, 2-amino-5-(2-methoxyethoxy)pyrimidine |

Note: The expected degradation percentages are qualitative and based on the behavior of other second-generation sulfonylureas. Actual values for this compound may vary.

Oxidative Degradation

Oxidative stress can lead to the formation of various degradation products, potentially altering the efficacy and safety of a drug.

Experimental Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store the solution at room temperature or slightly elevated temperature for a defined period (e.g., up to 24 hours).

-

Withdraw samples at appropriate time intervals.

-

Analyze the samples using a validated stability-indicating HPLC method.

Expected Results:

Second-generation sulfonylureas generally exhibit susceptibility to oxidative degradation.

| Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |

| 3% H₂O₂ | Room Temp | 3 hrs | Significant | Oxidized derivatives of the parent molecule |

Note: The extent of degradation will depend on the concentration of the oxidizing agent and the duration of exposure.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation of photosensitive drug molecules.

Experimental Protocol:

-

Expose a solution of this compound (e.g., 1 mg/mL) and the solid drug substance to a light source providing both UV and visible light (e.g., xenon or metal halide lamp).

-

The exposure should be in accordance with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be protected from light.

-

Analyze the samples using a validated stability-indicating HPLC method.

Expected Results:

While some sulfonylureas show stability to photolytic stress, others can degrade. The pyrimidine ring in this compound might be susceptible to photochemical reactions.

| Condition | Duration | Expected Degradation (%) | Potential Degradation Products |

| UV/Visible Light | As per ICH Q1B | Moderate | Photodegradation products involving the pyrimidine ring |

Thermal Degradation

Elevated temperatures can accelerate the degradation of drug substances, providing insights into their long-term stability at ambient conditions.

Experimental Protocol:

-

Store the solid this compound and a solution of the drug at an elevated temperature (e.g., 60-100°C) for a defined period (e.g., 24 hours to several days).

-

For the solid sample, a controlled humidity environment may also be considered.

-

Analyze the samples at appropriate time intervals using a validated stability-indicating HPLC method.

Expected Results:

This compound is expected to be relatively stable to dry heat in its solid form but may show degradation in solution at elevated temperatures.

| Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products | | --- | --- | --- | --- | | Solid State | 60°C | 3 hrs | Low | Minimal degradation | | Solution | 100°C | 24 hrs | Moderate | Similar to hydrolytic degradation products |

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance for this compound (e.g., ~230 nm). |

| Column Temperature | Ambient or controlled (e.g., 30°C). |

For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in pancreatic beta-cells.

Experimental Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study of this compound.

Potential Degradation Pathway of this compound

Caption: Postulated primary degradation pathway of this compound via hydrolysis.

Conclusion

For researchers and drug development professionals working with this compound, it is imperative to conduct specific forced degradation studies and develop a validated stability-indicating analytical method to ensure the quality and reliability of their work. The experimental protocols and potential degradation pathways outlined in this guide serve as a robust starting point for such investigations.

References

Preclinical Studies and In Vivo Effects of Glymidine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine sodium (also known as glycodiazine) is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, although it is structurally a sulfonamide. First reported in 1964, it was used for the management of type 2 diabetes mellitus.[1] Similar to other sulfonylureas, its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1] While it has been largely superseded by newer antidiabetic medications, its study provides valuable insights into the mechanisms of insulin secretion and sulfonylurea action. This technical guide summarizes the available preclinical data on this compound, focusing on its in vivo effects, experimental protocols, and relevant signaling pathways.

Pharmacodynamics and Mechanism of Action

This compound exerts its glucose-lowering effect primarily by stimulating insulin secretion from the pancreatic β-cells. This action is mediated through its interaction with the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1]

Signaling Pathway of this compound in Pancreatic β-Cells

The binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel leads to channel closure. This inhibition of potassium efflux results in depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.[1]

Mechanism of this compound-induced insulin secretion.

Pharmacokinetics

This compound exhibits rapid and nearly complete absorption from the gastrointestinal tract following oral administration, indicating high bioavailability. It is extensively bound to plasma proteins.[1]

| Parameter | Value | Reference |

| Bioavailability | High | |

| Protein Binding | ~90% | |

| Elimination Half-life | 3.8 - 4 hours |

In Vivo Efficacy

Preclinical studies in animal models of diabetes are crucial for evaluating the hypoglycemic activity of compounds like this compound.

Hypoglycemic Effect in Diabetic Animal Models

| Animal Model | Dosing Regimen | Observed Effect | Reference |

| Streptozotocin-induced diabetic rats | Oral administration | Reduction in blood glucose levels | General methodology for sulfonylureas |

| Zucker Diabetic Fatty (ZDF) rats | Oral administration | Improvement in glycemic control | General methodology for sulfonylureas |

Effect on Plasma Insulin Levels

In vivo studies are designed to confirm that the hypoglycemic effect is mediated by an increase in plasma insulin concentrations.

| Animal Model | Dosing Regimen | Observed Effect | Reference |

| Normal and diabetic rats | Oral or intravenous administration | Increase in plasma insulin levels | General methodology for sulfonylureas |

Toxicology

Toxicological evaluation is essential to determine the safety profile of a drug candidate.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric. Specific LD50 values for this compound are not available in the reviewed literature.

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | Data not available | - |

| Rat | Oral | Data not available | - |

Sub-chronic Toxicity

Sub-chronic toxicity studies assess the effects of repeated dosing over a period of time. The No-Observed-Adverse-Effect-Level (NOAEL) is a key parameter derived from these studies. Specific NOAEL values for this compound are not available in the reviewed literature.

| Species | Duration | NOAEL | Observed Effects at Higher Doses | Reference |

| Rat | 28-day or 90-day | Data not available | General sulfonylurea class effects may include hypoglycemia. | - |

Experimental Protocols

Induction of Diabetes in Rodents (Streptozotocin Model)

This protocol describes a common method for inducing a model of Type 1 diabetes in rats, which can be used to test the efficacy of hypoglycemic agents.

Workflow for inducing diabetes with streptozotocin.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5), sterile

-

Sprague-Dawley or Wistar rats

-

Glucometer and test strips

Procedure:

-

Animal Preparation: House rats under standard laboratory conditions with free access to food and water for at least one week to allow for acclimatization.

-

Fasting: Fast the animals overnight (12-16 hours) before STZ administration, with water provided ad libitum.

-

STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to the desired concentration. Protect the solution from light.

-

STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ. The dose can vary depending on the rat strain and desired severity of diabetes (typically 40-65 mg/kg).

-

Post-Injection Care: After STZ injection, provide animals with 5-10% sucrose water for the first 24-48 hours to prevent initial severe hypoglycemia.

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent drug studies.

Islet Perifusion for Insulin Secretion Assay

This in vitro method allows for the dynamic assessment of insulin secretion from isolated pancreatic islets in response to various stimuli, including glucose and pharmacological agents like this compound.

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA)

-

Glucose solutions of varying concentrations (e.g., low glucose, high glucose)

-

This compound solutions of varying concentrations

-

Perifusion system (including perifusion chambers, peristaltic pump, and fraction collector)

-

Water bath at 37°C

-

Insulin immunoassay kit (e.g., RIA or ELISA)

Procedure:

-

Islet Preparation: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation. Culture the islets overnight to allow for recovery.

-

Perifusion System Setup: Assemble the perifusion system, ensuring the temperature is maintained at 37°C.

-

Islet Loading: Place a known number of islets (e.g., 100-150) into each perifusion chamber.

-

Equilibration: Perifuse the islets with KRB buffer containing a low concentration of glucose (e.g., 2.8 mM) for a pre-incubation period (e.g., 30-60 minutes) to establish a stable basal insulin secretion rate.

-

Stimulation Protocol:

-

Continue perifusion with low glucose buffer and collect baseline fractions.

-

Switch to a buffer containing a high concentration of glucose (e.g., 16.7 mM) to stimulate insulin secretion and collect fractions.

-

Introduce this compound at various concentrations in the presence of low or high glucose to assess its effect on insulin secretion, collecting fractions throughout.

-

A final stimulation with a depolarizing agent like potassium chloride (KCl) can be used as a positive control for insulin release.

-

-

Sample Analysis: Measure the insulin concentration in each collected fraction using a suitable immunoassay.

-

Data Analysis: Plot insulin secretion over time to visualize the dynamic response to different stimuli. Quantify parameters such as basal and stimulated insulin secretion, and the area under the curve (AUC).

Conclusion

This compound is a historically significant sulfonylurea that has contributed to the understanding of pancreatic β-cell physiology and the mechanism of action of this class of antidiabetic drugs. While specific preclinical quantitative data is sparse in contemporary literature, the established methodologies for evaluating similar compounds provide a clear framework for any future investigations. The core mechanism, involving the closure of KATP channels to stimulate insulin secretion, remains a cornerstone of diabetes pharmacology. This guide provides a comprehensive overview of the known preclinical aspects of this compound and detailed protocols for its further study.

References

Glymidine Sodium: A Technical Guide for Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glymidine Sodium (also known as Glycodiazine) is a sulfonamide-class oral hypoglycemic agent that historically saw use in the management of type 2 diabetes mellitus.[1] While largely superseded in clinical practice by newer generations of antidiabetic drugs, its well-defined mechanism of action as an insulin secretagogue makes it a valuable tool compound for diabetes research. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, and relevant experimental frameworks for its application in a research setting. Due to the limited availability of recent, detailed quantitative data in publicly accessible literature, this guide emphasizes established principles and methodologies for its study, providing a foundational understanding for researchers exploring pancreatic beta-cell physiology and insulin secretion pathways.

Introduction

First reported in 1964 and introduced into clinical practice in Europe in the mid to late 1960s, this compound belongs to the sulfonylurea class of drugs, although it is structurally a sulfonamide.[1] Like other sulfonylureas, its primary therapeutic effect is the lowering of blood glucose through the stimulation of insulin release from pancreatic β-cells.[1] Its current utility is primarily as a research chemical to investigate the mechanisms of insulin secretion and the function of ATP-sensitive potassium (KATP) channels.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1. This information is crucial for designing and interpreting both in vitro and in vivo experiments.

| Property | Value | Reference |

| IUPAC Name | N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide | [1] |

| Molecular Formula | C13H15N3O4S | [1] |

| Molar Mass | 309.34 g·mol−1 | |

| Administration | Oral | |

| Bioavailability | High | |

| Protein Binding | ~90% | |

| Elimination Half-life | 3.8 - 4 hours |

Mechanism of Action: Targeting the KATP Channel

The principal mechanism of action of this compound is the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This process is a cornerstone of glucose-stimulated insulin secretion and can be visualized as a multi-step signaling pathway.

Signaling Pathway

Experimental Protocols for Studying this compound

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This assay is fundamental to quantifying the secretagogue activity of this compound.

Objective: To measure the amount of insulin secreted from isolated pancreatic islets in response to this compound at various concentrations.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Static Incubation:

-

Groups of islets (e.g., 5-10 islets per replicate) are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

The islets are then incubated in KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of this compound.

-

A positive control, such as a well-characterized sulfonylurea like Glibenclamide, should be included.

-

-

Insulin Measurement: The supernatant from each well is collected, and the insulin concentration is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The results are typically expressed as insulin secreted (ng/islet/hour) or as a fold-increase over the basal secretion rate.

In Vivo Hypoglycemic Activity in a Rodent Model of Diabetes

This experiment assesses the blood glucose-lowering efficacy of this compound in a living organism.

Objective: To determine the dose-dependent effect of this compound on blood glucose levels in diabetic rats or mice.

Methodology:

-

Induction of Diabetes: Diabetes is induced in rodents (e.g., Wistar rats or C57BL/6 mice) by a single intraperitoneal injection of streptozotocin (STZ). Hyperglycemia is confirmed by measuring blood glucose levels.

-

Animal Grouping: Diabetic animals are randomly assigned to different groups: a vehicle control group and several groups receiving different doses of this compound. A positive control group receiving a known antidiabetic drug is also recommended.

-

Drug Administration: this compound is administered orally (gavage) at the predetermined doses.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after drug administration. Blood glucose levels are measured using a glucometer.

-

Data Analysis: The percentage reduction in blood glucose from the initial level is calculated for each group at each time point. Dose-response curves can be generated to determine the ED50 (effective dose for 50% of the maximal response).

Data Presentation: A Note on Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data such as IC50 or EC50 values for this compound's action on KATP channels or insulin secretion, nor detailed dose-response data from in vivo studies. Researchers utilizing this compound as a tool compound are encouraged to perform their own dose-response experiments to establish these parameters within their specific experimental systems. The tables below are provided as templates for the presentation of such data.

Table 2: Template for In Vitro Insulin Secretion Data

| Concentration of this compound | Insulin Secretion (ng/islet/hr) | Fold Increase over Basal |

| 0 µM (Basal) | 1.0 | |

| 1 µM | ||

| 10 µM | ||

| 100 µM | ||

| Positive Control (e.g., Glibenclamide) |

Table 3: Template for In Vivo Blood Glucose Lowering Data

| Treatment Group (Dose) | Initial Blood Glucose (mg/dL) | Blood Glucose at 2h (mg/dL) | % Reduction at 2h |

| Vehicle Control | |||

| This compound (X mg/kg) | |||

| This compound (Y mg/kg) | |||

| This compound (Z mg/kg) | |||

| Positive Control |

Conclusion

This compound remains a relevant tool for researchers in the field of diabetes and metabolic diseases. Its well-established mechanism of action as a KATP channel blocker provides a clear framework for its use in studies investigating pancreatic β-cell function, insulin secretion pathways, and the pharmacology of sulfonylureas. While specific quantitative data from recent studies is sparse, the experimental protocols outlined in this guide provide a solid foundation for researchers to generate their own robust and comparative data. The use of appropriate controls and the establishment of clear dose-response relationships will be critical for the successful application of this compound as a tool compound in diabetes research.

References

Beyond the Pancreas: An In-depth Technical Guide to the Molecular Targets of Glymidine Sodium Excluding K-ATP Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of the sulfonylurea drug, Glymidine Sodium, with a specific focus on its actions beyond the well-documented inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. While the stimulation of insulin secretion via K-ATP channel blockade remains its primary mechanism for glycemic control, emerging evidence suggests that this compound, along with other sulfonylureas, engages with extrapancreatic targets that may contribute to its overall therapeutic profile. This document synthesizes available data on these alternative molecular interactions, offering insights into potential avenues for further research and drug development.

Summary of Extrapancreatic Molecular Targets and Effects

While specific quantitative data for this compound's interaction with non-K-ATP channel targets is limited in the current literature, the broader class of sulfonylurea drugs, to which this compound belongs, has been studied for its extrapancreatic effects. The following table summarizes these findings, which are likely to be relevant to this compound.

| Putative Molecular Target | Observed Effect | Affected Pathway/Process | Potential Significance |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Inhibition of Serine 273 phosphorylation.[1] | Insulin Signaling, Adipogenesis, Inflammation | Insulin sensitization, improved glucose uptake in peripheral tissues.[1] |

| Hepatic Enzymes | Regulation of key enzymes in gluconeogenesis and glycolysis.[2] | Hepatic Glucose Metabolism | Reduction of hepatic glucose output. |

| Triglyceride Lipase (in liver and adipose tissue) | Inhibition of activity.[3] | Lipolysis | Reduction of circulating free fatty acids.[3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to specifically investigate the molecular targets of this compound beyond K-ATP channels. These protocols are based on established methods used for other sulfonylureas.

In Vitro PPARγ Phosphorylation Assay

Objective: To determine the effect of this compound on the phosphorylation of PPARγ at Serine 273 in an in vitro kinase assay.

Materials:

-

Recombinant human PPARγ protein

-

Active Cyclin-dependent kinase 5 (Cdk5)/p25 complex

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (various concentrations)

-

Positive control (e.g., Rosiglitazone)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant PPARγ, and the Cdk5/p25 complex.

-

Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control and a positive control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the phosphorylation of PPARγ using a phosphorimager.

Assessment of Hepatic Gluconeogenesis Enzyme Activity

Objective: To measure the effect of this compound on the activity of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), in primary hepatocytes.

Materials:

-

Primary hepatocytes (e.g., isolated from rat or human liver)

-

Hepatocyte culture medium

-

This compound (various concentrations)

-

Substrates for enzyme assays (e.g., oxaloacetate for PEPCK, fructose-6-phosphate for PFK-2)

-

Spectrophotometer or plate reader

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Culture primary hepatocytes to confluence.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells and prepare cell lysates.

-

Measure the total protein concentration in each lysate.

-

Perform specific enzyme activity assays for PEPCK and PFK-2/FBPase-2 using established spectrophotometric methods.

-

Normalize the enzyme activity to the total protein concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for the extrapancreatic effects of this compound and a typical experimental workflow for identifying its molecular targets.

Conclusion and Future Directions

While the primary therapeutic action of this compound is unequivocally linked to its inhibition of pancreatic K-ATP channels, a growing body of evidence on sulfonylureas points towards significant extrapancreatic effects. The potential interaction with PPARγ and the direct regulation of hepatic glucose and lipid metabolism represent promising areas for future investigation. Elucidating the precise molecular mechanisms of these off-target effects will not only provide a more complete understanding of this compound's pharmacological profile but may also open new avenues for the development of more targeted and effective therapies for type 2 diabetes and related metabolic disorders. Further research employing proteomic approaches and detailed in vitro and in vivo studies are warranted to specifically delineate the non-K-ATP channel molecular targets of this compound and quantify their contributions to its overall therapeutic efficacy.

References

Pharmacokinetics and Metabolism of Glymidine Sodium in Animal Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature, specific quantitative pharmacokinetic and metabolic data for Glymidine Sodium in animal models is scarce in publicly available resources. This compound is an older compound, and detailed preclinical data packages are not as readily accessible as for more modern drugs. This guide summarizes the available qualitative information and provides generalized experimental protocols based on studies of similar compounds.

Introduction

This compound (also known as Glycodiazine) is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs. It was developed for the treatment of type 2 diabetes mellitus. Like other sulfonylureas, its primary mechanism of action involves stimulating insulin release from the pancreatic β-cells. Understanding the pharmacokinetics (PK) and metabolism of this compound in preclinical animal models is crucial for evaluating its efficacy and safety profile. This document aims to provide a technical overview of the known pharmacokinetic properties and metabolic fate of this compound, supplemented with detailed experimental methodologies relevant to its study.

Pharmacokinetic Profile

Absorption: this compound is reported to be rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, exhibiting high bioavailability.[1]

Distribution: The compound is approximately 90% bound to plasma proteins.[1] High plasma protein binding can influence the volume of distribution and the concentration of free drug available to exert its pharmacological effect.

Metabolism: Detailed metabolic pathways for this compound in specific animal models have not been extensively documented in the available literature. For sulfonylureas in general, metabolism primarily occurs in the liver, involving oxidation and conjugation reactions.

Elimination: The elimination half-life of this compound is stated to be approximately 3.8 to 4 hours.[1] The primary route of elimination for many sulfonylureas and their metabolites is via the urine.

Data Summary

Due to the lack of specific quantitative data from animal studies, a detailed comparative table of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) across different animal models cannot be provided. The table below summarizes the general, non-species-specific information available.

| Pharmacokinetic Parameter | Reported Value | Reference |

| Oral Bioavailability | High | [1] |

| Plasma Protein Binding | ~90% | [1] |

| Elimination Half-life (t½) | ~3.8 - 4 hours |

Metabolism

The metabolic fate of this compound in animal models is not well-elucidated in the available literature. By analogy with other sulfonylurea drugs, it is anticipated that this compound undergoes hepatic metabolism. Common metabolic transformations for this class of compounds include hydroxylation of alkyl side chains and aromatic rings, followed by conjugation with glucuronic acid or sulfate. These metabolic processes generally lead to the formation of more water-soluble compounds that are more readily excreted.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments in the preclinical pharmacokinetic and metabolic evaluation of a compound like this compound, based on standard practices for oral hypoglycemic agents.

Animal Models

-

Species: Male Wistar or Sprague-Dawley rats (200-250 g) and Beagle dogs (8-12 kg) are commonly used for pharmacokinetic studies.

-

Housing: Animals should be housed in temperature- and humidity-controlled conditions with a 12-hour light/dark cycle. They should have access to standard chow and water ad libitum, except when fasting is required for experiments.

-

Ethical Approval: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic Study Protocol (Rat Model)

-

Animal Preparation:

-

Rats are fasted overnight (approximately 12 hours) before drug administration but have free access to water.

-

For intravenous (IV) administration, a lateral tail vein is typically used. For oral (PO) administration, the drug is administered via oral gavage.

-

-

Drug Formulation and Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

A typical oral dose for a screening study might be in the range of 10-50 mg/kg. An IV dose would be lower, for example, 1-5 mg/kg.

-

-

Blood Sampling:

-

Following drug administration, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Blood is drawn from the tail vein or via a cannulated jugular vein into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Sample Analysis:

-

Plasma concentrations of this compound are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

In Vivo Metabolism Study Protocol (Rat Model)

-

Animal Preparation and Dosing:

-

Rats are housed in metabolic cages that allow for the separate collection of urine and feces.

-

A single oral dose of radiolabeled this compound (e.g., ¹⁴C-labeled) is administered to fasted rats.

-

-

Sample Collection:

-

Urine and feces are collected at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) post-dose.

-

Blood samples may also be collected at key time points to analyze for parent drug and metabolites in plasma.

-

-

Sample Processing and Analysis:

-

The total radioactivity in urine, feces, and plasma samples is determined by liquid scintillation counting.

-

For metabolite profiling, samples (urine, plasma, and extracts of feces) are analyzed by LC-MS/MS and/or radio-HPLC to separate and identify the parent drug and its metabolites.

-

Structure elucidation of metabolites can be achieved using high-resolution mass spectrometry and NMR spectroscopy.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in pancreatic β-cells.

Experimental Workflow

Caption: General workflow for a preclinical pharmacokinetic study.

References

Glymidine Sodium: A Technical Overview of its Discovery, Mechanism, and Historical Significance as a Hypoglycemic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Historical Context

Glymidine Sodium (also known as glycodiazine) was first reported in 1964 and subsequently introduced into clinical practice in Europe in the mid-to-late 1960s.[1] It was the result of research and development efforts by two prominent pharmaceutical companies, Bayer and Schering.[1] At the time of its discovery, the therapeutic landscape for diabetes mellitus was limited, with insulin therapy being the primary treatment. The development of an effective oral hypoglycemic agent like this compound was a significant milestone, offering a more convenient treatment option for patients with type 2 diabetes.[1]

Marketed under various trade names, including Gondafon, this compound was a notable member of the sulfonylurea class of drugs.[2] However, with the advent of newer generations of sulfonylureas and other classes of antidiabetic drugs with different mechanisms of action and improved safety profiles, the clinical use of this compound has declined. It is now primarily used for research purposes.[1]

Physicochemical Properties and Pharmacokinetics

This compound is the sodium salt of N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide. A summary of its key pharmacokinetic parameters is provided in Table 1. The drug is characterized by its rapid and nearly complete absorption from the gastrointestinal tract following oral administration, leading to high bioavailability. It is extensively bound to plasma proteins and has a relatively short elimination half-life of approximately 3.8 to 4 hours.

| Parameter | Value | Reference |

| Bioavailability | High | |

| Protein Binding | ~90% | |

| Elimination Half-life | 3.8 - 4 hours | |

| Route of Administration | Oral |

Table 1: Pharmacokinetic Properties of this compound

Mechanism of Action: Stimulation of Insulin Secretion

The primary mechanism of action of this compound, like other sulfonylureas, is the stimulation of insulin release from the pancreatic β-cells. This process is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.

The binding of this compound to SUR1 leads to the closure of the KATP channels. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The subsequent increase in intracellular calcium concentration is the critical signal that promotes the fusion of insulin-containing granules with the cell membrane and the exocytosis of insulin into the bloodstream.

Figure 1: Signaling Pathway of this compound in Pancreatic β-Cells. This diagram illustrates the molecular cascade initiated by this compound, leading to insulin secretion.

Experimental Protocols for Evaluation of Hypoglycemic Agents

In Vivo Assessment of Hypoglycemic Activity in an Animal Model (e.g., Rats)

Objective: To determine the dose-dependent effect of a test compound on blood glucose levels in a diabetic rat model.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle (e.g., saline, carboxymethylcellulose solution)

-

Diabetic rat model (e.g., streptozotocin-induced diabetic rats)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection supplies (e.g., lancets, capillaries)

Procedure:

-

Induction of Diabetes: Induce diabetes in rats using a standard method like streptozotocin (STZ) injection. Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL).

-

Animal Acclimatization and Grouping: Acclimatize diabetic rats and divide them into groups (e.g., vehicle control, positive control with a known hypoglycemic agent, and multiple dose groups for the test compound).

-

Fasting and Baseline Blood Glucose: Fast the animals overnight (with access to water) and record their baseline (time 0) blood glucose levels.

-

Drug Administration: Administer the test compound or vehicle orally via gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration and measure blood glucose levels.

-

Data Analysis: Calculate the percentage reduction in blood glucose from baseline for each group at each time point. Analyze the data for statistical significance and plot dose-response curves.

Figure 2: General Experimental Workflow for In Vivo Hypoglycemic Activity. This flowchart outlines the key steps in assessing the efficacy of a potential antidiabetic drug in an animal model.

In Vitro Assessment of Insulin Secretion from Pancreatic Islets

Objective: To evaluate the direct effect of a test compound on insulin secretion from isolated pancreatic islets.

Materials:

-

Test compound (e.g., this compound)

-

Collagenase

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (low and high)

-

Isolated pancreatic islets (from rats or mice)

-

Insulin immunoassay kit (e.g., ELISA)

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents using the collagenase digestion method.

-

Islet Culture and Pre-incubation: Culture the isolated islets overnight to allow recovery. Before the experiment, pre-incubate the islets in KRB buffer with a low glucose concentration.

-

Stimulation: Incubate batches of islets with the test compound at various concentrations in KRB buffer containing both low and high glucose concentrations. Include a positive control (e.g., another sulfonylurea) and a vehicle control.

-

Supernatant Collection: After the incubation period, collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin immunoassay.

-

Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Analyze the data for a dose-dependent increase in insulin secretion in the presence of the test compound.

Quantitative Data Summary

Due to the historical nature of this compound's primary clinical use, extensive quantitative data from original efficacy and dose-finding studies are not widely available in modern, peer-reviewed literature. The typical oral dosage for adults was reported to be 0.5 to 1.5 grams daily, often administered in two divided doses. Further research into historical clinical trial data archives would be necessary to provide a comprehensive quantitative summary of its hypoglycemic effects.

Conclusion

This compound holds a significant place in the history of diabetes therapeutics as an early and effective oral hypoglycemic agent. Its discovery and development by Bayer and Schering provided a crucial alternative to insulin for patients with type 2 diabetes. While it has been largely superseded by newer medications, its mechanism of action via the stimulation of insulin secretion from pancreatic β-cells remains a cornerstone of our understanding of sulfonylurea pharmacology. The experimental frameworks outlined in this guide provide a basis for the continued investigation of novel hypoglycemic compounds, building upon the foundational knowledge gained from early drugs like this compound. Further exploration of historical archives may yet yield more detailed quantitative insights into the clinical profile of this important early antidiabetic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Insulin Secretion Assay Using Glymidine Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine Sodium, also known as glycodiazine, is a member of the sulfonylurea class of oral antidiabetic drugs.[1] Historically used in the management of type 2 diabetes mellitus, it is now primarily utilized for research purposes.[1] Like other sulfonylureas, this compound stimulates the secretion of insulin from pancreatic β-cells.[1][2] The principal mechanism of action involves the binding to and blockage of ATP-sensitive potassium channels (K-ATP channels) on the surface of these cells.[1] This inhibition of potassium efflux leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the β-cell triggers the exocytosis of insulin-containing granules.

These application notes provide a detailed protocol for utilizing this compound to stimulate insulin secretion in an in vitro setting using common pancreatic β-cell models, such as the INS-1 (rat insulinoma) and MIN6 (mouse insulinoma) cell lines. This assay is a valuable tool for studying the mechanisms of insulin secretion, screening for novel insulin secretagogues, and investigating the pathophysiology of diabetes.

Mechanism of Action: Signaling Pathway

The signaling cascade initiated by this compound in pancreatic β-cells is a well-characterized pathway for sulfonylurea drugs. The process begins with the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for performing an in vitro insulin secretion assay using this compound with either INS-1 or MIN6 cells.

Materials and Reagents

-

Cell Lines: INS-1 or MIN6 cells. It is recommended to use cells at a low passage number as high passage numbers can lead to impaired glucose-stimulated insulin secretion.

-

This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or sterile water) and store at -20°C.

-

Cell Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% penicillin-streptomycin.

-

Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer:

-

114 mM NaCl

-

4.7 mM KCl

-

1.2 mM KH₂PO₄

-

1.16 mM MgSO₄

-

20 mM HEPES

-

2.5 mM CaCl₂

-

25.5 mM NaHCO₃

-

0.2% Bovine Serum Albumin (BSA)

-

Adjust pH to 7.2-7.4.

-

-

Low Glucose KRBH Buffer: KRBH buffer supplemented with a non-stimulatory concentration of glucose (e.g., 2.5 mM or 3.3 mM).

-

High Glucose KRBH Buffer (Positive Control): KRBH buffer supplemented with a stimulatory concentration of glucose (e.g., 16.7 mM or 25 mM).

-

Test Compound (this compound) Buffer: KRBH buffer (with low glucose) containing various concentrations of this compound.

-

Cell Lysis Buffer: For normalization of insulin secretion to total protein content.

-

Insulin ELISA Kit: For quantification of secreted insulin.

-

Multi-well culture plates: 24-well or 12-well plates are suitable.

Experimental Workflow

The following diagram illustrates the key steps in the this compound-stimulated insulin secretion assay.

Caption: Step-by-step workflow for the in vitro insulin secretion assay.

Detailed Protocol

-

Cell Seeding:

-

Seed INS-1 or MIN6 cells into 24-well plates at a density of approximately 2.5 x 10⁵ cells per well.

-

Culture for 48-72 hours in complete culture medium until they reach about 80% confluency.

-

-

Pre-incubation:

-

Gently wash the cells twice with Phosphate Buffered Saline (PBS).

-

Add 1 mL of low glucose KRBH buffer to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 1 hour to allow basal insulin secretion to stabilize.

-

-

Stimulation:

-

Carefully aspirate the pre-incubation buffer.

-

Add 0.5 mL of the appropriate stimulation buffer to each well:

-

Negative Control: Low glucose KRBH buffer.

-

Positive Control: High glucose KRBH buffer.

-

Test Wells: KRBH buffer (with low glucose) containing the desired concentrations of this compound (e.g., a dose-response range from 0.1 µM to 100 µM).

-

It is recommended to include a known sulfonylurea, such as Glibenclamide (e.g., 1 µM), as an additional positive control.

-

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

-

Sample Collection and Processing:

-

After the incubation period, carefully collect the supernatant from each well and transfer it to microcentrifuge tubes.

-

Centrifuge the tubes at 4°C to pellet any detached cells.

-

Transfer the clear supernatant to new tubes and store at -20°C or -80°C until insulin measurement.

-

Wash the cells remaining in the wells twice with cold PBS.

-

Lyse the cells with a suitable lysis buffer and determine the total protein content using a standard protein assay (e.g., BCA assay). This will be used for normalization.

-

-

Insulin Quantification:

-

Quantify the concentration of insulin in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the amount of secreted insulin to the total protein content for each well.

-

Express the results as ng of insulin per mg of protein per hour (ng/mg protein/hr).

-

The stimulation index can be calculated by dividing the insulin secreted in the presence of the test compound by the insulin secreted under basal (low glucose) conditions.

-

Data Presentation

The quantitative data from the insulin secretion assay should be presented in a clear and organized manner to facilitate comparison between different conditions.

Representative Dose-Response of this compound on Insulin Secretion

The following table presents hypothetical, yet realistic, data illustrating the dose-dependent effect of this compound on insulin secretion from INS-1 cells.

| Treatment Condition | Insulin Secretion (ng/mg protein/hr) | Stimulation Index (Fold over Basal) |

| Basal (2.5 mM Glucose) | 2.5 ± 0.3 | 1.0 |

| High Glucose (16.7 mM) | 12.8 ± 1.1 | 5.1 |

| Glibenclamide (1 µM) | 15.2 ± 1.5 | 6.1 |

| This compound (0.1 µM) | 4.1 ± 0.5 | 1.6 |

| This compound (1 µM) | 9.7 ± 0.9 | 3.9 |

| This compound (10 µM) | 14.5 ± 1.3 | 5.8 |

| This compound (100 µM) | 15.1 ± 1.6 | 6.0 |

Data are represented as mean ± standard deviation from a representative experiment performed in triplicate.

Conclusion

The provided protocol offers a robust framework for assessing the in vitro insulinotropic effects of this compound. By employing pancreatic β-cell lines such as INS-1 or MIN6, researchers can effectively characterize the dose-dependent stimulation of insulin secretion and elucidate the underlying cellular mechanisms. This assay is a fundamental tool in the fields of diabetes research and the development of novel therapeutic agents for metabolic disorders.

References

Application of Glymidine Sodium in MIN6 and INS-1 Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine sodium, also known as glycodiazine, is a sulfonamide antidiabetic drug that belongs to the sulfonylurea class.[1] While historically used for the management of type 2 diabetes mellitus, it is now primarily utilized for research purposes.[1] Similar to other sulfonylureas, this compound stimulates insulin secretion from pancreatic β-cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in MIN6 (mouse insulinoma) and INS-1 (rat insulinoma) cell lines, which are widely used models for studying pancreatic β-cell function.

The primary mechanism of action for this compound involves the regulation of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[1] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, it induces channel closure. This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.

Data Presentation

Currently, specific quantitative data on the dose-dependent effects of this compound on insulin secretion and cell viability (e.g., IC50) in MIN6 and INS-1 cell lines are not extensively available in publicly accessible literature. The tables below are structured to accommodate such data as it becomes available through experimentation.

Table 1: Effect of this compound on Insulin Secretion

| Cell Line | This compound Concentration | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (Mean ± SD) |

| MIN6 | Data Not Available | Data Not Available | Data Not Available |

| INS-1 | Data Not Available | Data Not Available | Data Not Available |

Table 2: Effect of this compound on Cell Viability (e.g., MTT Assay)

| Cell Line | This compound Concentration | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | IC50 Value |

| MIN6 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| INS-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on MIN6 and INS-1 cells.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure the effect of this compound on insulin secretion from MIN6 or INS-1 cells in the presence of varying glucose concentrations.

Materials:

-

MIN6 or INS-1 cells

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, sodium pyruvate, and β-mercaptoethanol

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 116 mM NaCl, 1.8 mM CaCl2·2H2O, 0.8 mM MgSO4·7H2O, 5.4 mM KCl, 1 mM NaH2PO4·2H2O, 26 mM NaHCO3, and 0.5% BSA, pH 7.4

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)

-

Insulin ELISA kit (rat or mouse, as appropriate)

-

24-well plates

Procedure:

-

Cell Seeding: Seed MIN6 or INS-1 cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Pre-incubation:

-

Gently wash the cells twice with glucose-free KRBH buffer.

-

Pre-incubate the cells in 500 µL of glucose-free KRBH buffer for 1 hour at 37°C to allow the cells to return to a basal state.

-

-

Stimulation:

-

Aspirate the pre-incubation buffer and wash the cells twice more with glucose-free KRBH buffer.

-

Add 500 µL of KRBH buffer containing the desired glucose concentration (e.g., 2.8 mM for basal secretion or 16.7 mM for stimulated secretion) and the desired concentration of this compound (a dose-response experiment is recommended). Include appropriate vehicle controls.

-

Incubate the plates for 2 hours at 37°C.

-

-

Sample Collection:

-

After incubation, carefully collect the supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants using a rat or mouse insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the insulin secretion to the total protein content or cell number in each well.

-

Express the results as fold change over the basal secretion (low glucose, vehicle control).

-

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on MIN6 or INS-1 cells.

Materials:

-

MIN6 or INS-1 cells

-

Culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MIN6 or INS-1 cells in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well and allow them to attach overnight.

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

-

Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

References

Application Notes and Protocols for High-Throughput Screening Assays Using Glymidine Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine Sodium, also known as glycodiazine, is a sulfonylurea-like compound that has been used in the management of non-insulin-dependent diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[1] This is achieved through the blockade of ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules. This well-defined mechanism makes this compound a valuable tool compound for high-throughput screening (HTS) assays aimed at discovering novel modulators of insulin secretion and KATP channel activity.

These application notes provide detailed protocols for two primary HTS assays relevant to the mechanism of action of this compound: a cell-based insulin secretion assay and a fluorescence-based thallium flux assay for KATP channel activity.

Mechanism of Action of this compound

This compound exerts its effects on pancreatic β-cells through a precise signaling pathway. Understanding this pathway is crucial for designing and interpreting HTS assays.

Figure 1: Signaling pathway of this compound in pancreatic β-cells.

High-Throughput Screening Assays

The following sections detail the protocols for two HTS assays where this compound can be used as a reference compound or positive control.

Cell-Based Insulin Secretion Assay

This assay measures the amount of insulin secreted from a pancreatic β-cell line, such as MIN6 cells, in response to treatment with test compounds. This compound is used as a positive control to stimulate insulin secretion.

Experimental Workflow:

Figure 2: Workflow for a cell-based HTS insulin secretion assay.

Experimental Protocol:

Materials:

-

MIN6 cell line (or other suitable insulin-secreting cell line)

-

Cell culture medium: DMEM with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin

-

Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.6 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM NaHCO3, 16 mM HEPES, 0.5% BSA, pH 7.4

-

Low glucose KRBH (2.8 mM glucose)

-

High glucose KRBH (20 mM glucose)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Test compounds

-

384-well clear-bottom, black-walled plates

-

Insulin detection kit (e.g., HTRF or ELISA)

Procedure:

-

Cell Seeding:

-

Culture MIN6 cells in T75 flasks until they reach 80-90% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed 20,000 cells per well in a 384-well plate.

-

Incubate for 24-48 hours at 37°C and 5% CO2.

-

-

Cell Starvation:

-

Gently wash the cells twice with low glucose KRBH.

-

Add 50 µL of low glucose KRBH to each well and incubate for 1-2 hours at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and this compound in low glucose KRBH.

-

Add 10 µL of the compound solutions to the respective wells. For controls, add vehicle (DMSO) for negative control and a known concentration of this compound (e.g., 10 µM) for positive control.

-

-

Stimulation:

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant from each well for insulin measurement.

-

-

Insulin Detection:

-